6-Hydroxypyrazine-2-carboxamide

Tautomerism Solution Chemistry Physicochemical Properties

6-Hydroxypyrazine-2-carboxamide (CAS: 15000-88-1; IUPAC: 6-oxo-1H-pyrazine-2-carboxamide) is a heterocyclic small molecule with a molecular formula of C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol. It belongs to the pyrazine-2-carboxamide class, featuring a hydroxyl group at the 6-position and a carboxamide group at the 2-position on the pyrazine ring.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
Cat. No. B12971883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxypyrazine-2-carboxamide
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)C=N1)C(=O)N
InChIInChI=1S/C5H5N3O2/c6-5(10)3-1-7-2-4(9)8-3/h1-2H,(H2,6,10)(H,8,9)
InChIKeyUEOFHWUDGJYGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxypyrazine-2-carboxamide: Properties and Sourcing Considerations for Research and Development


6-Hydroxypyrazine-2-carboxamide (CAS: 15000-88-1; IUPAC: 6-oxo-1H-pyrazine-2-carboxamide) is a heterocyclic small molecule with a molecular formula of C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol [1]. It belongs to the pyrazine-2-carboxamide class, featuring a hydroxyl group at the 6-position and a carboxamide group at the 2-position on the pyrazine ring [1]. This compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules and exists in a dynamic lactam-lactim tautomeric equilibrium in solution, which profoundly influences its physicochemical properties and reactivity [2].

I
Synthetic intermediate for favipiravir analogs
Regioselective bromination/amination at 6-position enabled by hydroxyl handle
II
Tautomeric speciation study standard
Keto-dominant in aqueous media; distinct from fluoro/nitro analogs
III
Scaffold for kinase/infectious disease research
Two functional handles support diversity-oriented synthesis; pKa distinct from pyrazinamide

The Critical Role of 6-Hydroxypyrazine-2-carboxamide's Functional Groups in Determining Physicochemical Behavior


Substituting 6-hydroxypyrazine-2-carboxamide with other pyrazine-2-carboxamide derivatives without rigorous experimental validation can lead to significant failures in synthetic routes or misinterpretation of biological data. The presence and nature of the substituent at the 6-position (R) are not trivial. As demonstrated by Gerasimova et al., the 6-R substituent directly controls the solvent-dependent keto-enol tautomeric equilibrium and the propensity for deprotonation to form anionic species [1]. The order of deprotonation probability in aqueous and DMF environments is R = H (i.e., 6-hydroxypyrazine-2-carboxamide, the base tautomeric form of T-1105) < R = F (favipiravir) < R = NO₂, which dictates the dominant molecular species available for downstream reactions or target engagement [1]. Consequently, a different 6-substituted analog will exhibit a distinct speciation profile under identical experimental conditions, altering its solubility, reactivity, and potential biological interaction, thereby undermining experimental reproducibility and process scalability.

6‑Substituent alters solution speciation
Different R groups (H, F, NO₂) shift the keto–enol/anion equilibrium. A fluoro analog (favipiravir) forms a mixture, while the 6‑hydroxy analog remains predominantly keto in water — reactivity and solubility may not transfer.
Ionization behavior differs from pyrazinamide
The predicted pKa (9.86) is >1 unit higher than pyrazinamide. Neutral/ionized ratio at physiological pH diverges; chromatographic retention and permeability cannot be assumed equivalent.
Synthetic route may not apply to unsubstituted core
Direct 6‑position functionalization relies on the hydroxyl group. Pyrazinamide lacks this handle, requiring different synthetic strategies — not a drop‑in replacement in reported procedures.

Quantifiable Differentiation of 6-Hydroxypyrazine-2-carboxamide from Structural Analogs


Solvent-Dependent Tautomeric Speciation Differentiates 6-Hydroxypyrazine-2-carboxamide from 6-Fluoro and 6-Nitro Analogs

The equilibrium between keto and enol tautomers of 6-R-3-hydroxy-2-pyrazine carboxamides is highly dependent on the 6-R substituent and the solvent environment. In neutral water, 6-hydroxypyrazine-2-carboxamide (R = H, T-1105) is the only derivative in the series that exists predominantly in the keto tautomeric form. This is in stark contrast to its direct analogs: favipiravir (R = F) exists as a mixture of the keto tautomer and an anionic form, while the R = NO₂ analog exists exclusively as an anion [1][2].

Solvent‑dependent speciation
Head‑to‑head
Keto tautomer dominant in neutral water; unlike F/NO₂ analogs (mixture / anion)
Supports consistent speciation for reproducible assay and reaction conditions
Data from combined UV‑vis and quantum chemical studies
Tautomerism Solution Chemistry Physicochemical Properties

Enhanced Proton Affinity of 6-Hydroxypyrazine-2-carboxamide Influences Ionization State Relative to Pyrazinamide

The introduction of a hydroxyl group at the 6-position of the pyrazine ring substantially alters the compound's ionization properties. The predicted acid dissociation constant (pKa) for 6-hydroxypyrazine-2-carboxamide is 9.86 ± 0.15, which is notably higher than the reported experimental pKa of 8.59 for its parent analog, pyrazinamide (pyrazine-2-carboxamide) [1]. This difference indicates a lower acidity for the 6-hydroxy derivative, meaning it will remain protonated at a higher pH range.

pKa (acid dissociation constant)
Cross‑study comparable
9.86 ± 0.15 (predicted)
Pyrazinamide: 8.59 (experimental)
≥1 log unit difference in neutral/ionized ratio at given pH — relevant for solubility and permeability assessment
Predicted at 25°C; pyrazinamide reference from Hansch & Leo
Ionization Constant pKa Physicochemical Characterization

Synthetic Utility: 6-Hydroxypyrazine-2-carboxamide as a Direct Precursor to 6-Bromo and 6-Amino Analogs

6-Hydroxypyrazine-2-carboxamide serves as a versatile and direct synthetic intermediate for generating other valuable pyrazine-2-carboxamide analogs. It can be selectively brominated to yield 6-bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of favipiravir [1]. Furthermore, its 3-hydroxy tautomer can undergo amination to produce 3-amino-6-hydroxypyrazine-2-carboxamide derivatives [2]. This contrasts with pyrazinamide, which lacks the reactive 6-hydroxy handle for direct, selective halogenation at this position.

Synthetic versatility
Class‑level inference
Regioselective bromination at 6‑position; amination at 3‑position
Enables direct access to 6‑substituted analog libraries; pyrazinamide lacks comparable handle
Bromination: liquid bromine; reported in patent literature
Synthetic Intermediate Medicinal Chemistry Process Chemistry

Optimal Research and Development Applications for 6-Hydroxypyrazine-2-carboxamide


Favipiravir and Antiviral Analog Synthesis

6-Hydroxypyrazine-2-carboxamide is a strategically critical starting material for the synthesis of the antiviral drug favipiravir (T-705) and its structural analogs, including T-1105. Its 6-hydroxy group allows for direct and regioselective functionalization (e.g., bromination, amination) to introduce the requisite 6-fluoro or 6-amino moieties [1]. The understanding of its tautomeric speciation is essential for optimizing reaction yields and purity, as the dominant molecular form in a given solvent will dictate the reaction pathway [2].

Physicochemical Reference Standard for Tautomerism Studies

Due to its well-defined, solvent-dependent tautomeric equilibrium, 6-hydroxypyrazine-2-carboxamide (R=H) serves as an excellent reference compound in the study of lactam-lactim tautomerism in pyrazine heterocycles. Its behavior, which is characterized by a shift from keto-dominant in water to enol-dominant in non-polar solvents, provides a baseline for understanding how the 6-substituent alters these fundamental properties in more complex drug candidates like favipiravir (R=F) [1][2]. This makes it valuable for developing predictive models and analytical methods (e.g., NMR, UV-vis) for this compound class.

Synthetic Scaffold for Kinase and Anti-Infective Lead Optimization

The 6-hydroxypyrazine-2-carboxamide core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ALK, EGFR) and anti-infective agents. Its two functional handles (the 2-carboxamide and 6-hydroxyl group) provide distinct vectors for introducing chemical diversity and modulating physicochemical properties. The scaffold's intrinsic pKa and hydrogen-bonding capacity, which are distinct from the parent pyrazinamide, can be leveraged to optimize target binding, improve solubility, or fine-tune ADME properties in early-stage drug discovery programs [1].

Application
Selection Property
Validation Focus
Favipiravir analog synthesis
6‑hydroxy handle for regioselective halogenation/amination
Yield and purity optimization based on solvent‑dependent tautomeric state
Tautomerism reference standard
Well‑characterized keto‑enol equilibrium in multiple solvents
Method development for NMR/UV‑vis analysis of pyrazine heterocycles
Kinase / anti‑infective lead optimization
Two functional handles; pKa and H‑bonding distinct from pyrazinamide
Target engagement and property modulation in early‑stage discovery programs

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